5-(Bromomethyl)-2-methoxypyridine

Übersicht

Beschreibung

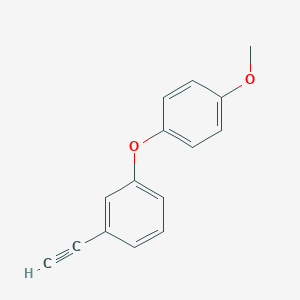

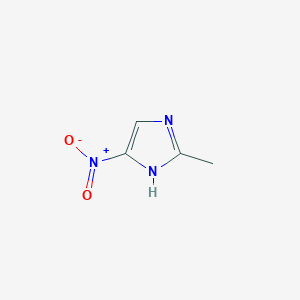

5-(Bromomethyl)-2-methoxypyridine is a brominated pyridine derivative that has gained attention due to its potential applications in various fields of chemistry. The presence of both bromo and methoxy groups in its structure makes it a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals and ligands for metal complexes .

Synthesis Analysis

The synthesis of brominated pyridines, including derivatives similar to 5-(Bromomethyl)-2-methoxypyridine, has been explored in several studies. For instance, efficient syntheses of 5-brominated 2,2'-bipyridines have been developed, which are useful for the preparation of metal-complexing molecular rods . Additionally, the synthesis of bromido gold(I) complexes featuring a 2-methoxypyridin-5-yl residue indicates the potential for creating biologically active compounds using brominated pyridines as starting materials . An efficient synthesis route for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has also been described, showcasing the versatility of brominated pyridines in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of brominated pyridines has been characterized using various analytical techniques. For example, the crystal structures of two bromo-substituted Schiff bases have been determined, providing insight into the molecular configurations and stabilization through hydrogen bonds and weak π-π interactions . These structural analyses are crucial for understanding the reactivity and potential applications of such compounds.

Chemical Reactions Analysis

The reactivity of brominated pyridines is a key area of interest. Studies have shown that bromine atoms in these compounds can participate in various chemical reactions. For instance, the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine involves the substitution of a bromine atom with an ethoxy group . Similarly, the transformation of 1-arylmethyl-2-(bromomethyl)aziridines into aminopentanedinitriles and further into 2-imino-5-methoxypyrrolidines demonstrates the reactivity of bromine-containing intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are influenced by their molecular structure. For example, the thermodynamic properties and luminescence behaviors of lanthanide complexes with bromo and methoxy substituents have been studied, revealing their potential in materials science . Additionally, the crystal structure of (S)-5-Bromo-3,4,4-trimethoxy-4,5-dihydrofuranonitrile provides information on the intermolecular interactions and stability of brominated compounds .

Wissenschaftliche Forschungsanwendungen

Biological Experiments

- Field : Biology

- Application : 5-Bromomethyl-fluorescein, a derivative of 5-(Bromomethyl)-2-methoxypyridine, is a multifunctional dye used in biological experiments . It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

- Results : The dye allows for the observation and analysis of various biological phenomena, contributing to a wide range of diagnostics .

Synthesis of New Enones

- Field : Chemistry

- Application : 5-(Bromomethyl)-2-methoxypyridine is used in the synthesis of new enones from 5-hydroxymethylfurfurol (5-HMF) and its derivatives . These enones have been observed to affect free-radical oxidation in model systems, particularly suppressing the generation of reactive oxygen species .

- Methods : The synthesis involves Wittig reactions of various phosphoranes with 5-HMF and its derivatives . The reaction products are isolated by flash chromatography over silica gel .

- Results : The synthesized enones were found to have antioxidant activity, suppressing the generation of reactive oxygen species .

pH Indicator

- Field : Chemistry

- Application : Bromothymol blue, a compound related to 5-(Bromomethyl)-2-methoxypyridine, is a pH indicator . It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .

- Methods : The indicator is typically sold in solid form as the sodium salt of the acid indicator . It is added to the solution being tested, and the color change indicates the pH of the solution .

- Results : The indicator changes color based on the pH of the solution, allowing for the measurement of pH .

Synthesis of Pyrene Derivatives

- Field : Synthetic Chemistry

- Application : Pyrene, a renowned aromatic hydrocarbon, has versatile properties and potential applications across various scientific domains . Among its derivatives, bromopyrenes stand out for their significance in synthetic chemistry, materials science, and environmental studies . The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility .

- Methods : Bromo-substituted precursors serve as vital intermediates in synthetic routes . The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties .

- Results : This research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .

Production of Hydrophobic Analogs of Biomass-Derived 5-(Hydroxymethyl)furfural

- Field : Biomass Conversion and Biorefinery

- Application : The ethers of HMF, such as 5-(ethoxymethyl)furfural (EMF), can be produced directly by the acid-catalyzed alcoholysis of biomass . In addition, partially oxidized or reduced derivatives of HMF, such as 2,5-diformylfuran (DFF) and 5-methylfurfural (5MF), have also found significant interests as hydrophobic analogs of HMF .

- Methods : The production and value addition of various lipophilic analogs of HMF are rather scattered in the literature . The relative advantages and challenges associated with the preparation and value addition of various hydrophobic analogs of HMF are highlighted .

- Results : This technical review attempts to fill that gap with up-to-date information with a critical analysis of the achievements and challenges .

Dye-Sensitized Solar Cells

- Field : Solar Energy

- Application : Dyes, such as 5-Bromomethyl-fluorescein, are also widely used in emerging fields such as functional textile processing, food pigments and dye-sensitized solar cells .

- Methods : In dye-sensitized solar cells, the dye absorbs sunlight and uses the energy to excite electrons that are then captured and used to generate electricity .

- Results : Dye-sensitized solar cells are a promising technology for renewable energy generation .

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. It includes toxicity information, safety precautions, and first-aid measures.

Zukünftige Richtungen

This involves predicting or suggesting potential future research directions or applications for the compound based on its properties and reactivity.

For a specific compound like “5-(Bromomethyl)-2-methoxypyridine”, you would need to consult scientific literature or databases for detailed information. If you’re affiliated with a research institution, you might have access to databases like SciFinder or Reaxys that could provide this information. Otherwise, you could try searching in publicly accessible databases like PubChem, ChemSpider, or Google Scholar. Please note that not all compounds will have extensive information available, particularly if they haven’t been widely studied.

Eigenschaften

IUPAC Name |

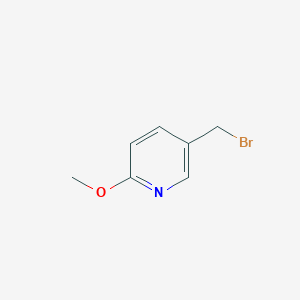

5-(bromomethyl)-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLDNQYXVDKJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155964 | |

| Record name | Pyridine, 5-(bromomethyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-2-methoxypyridine | |

CAS RN |

128632-03-1 | |

| Record name | Pyridine, 5-(bromomethyl)-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128632031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 5-(bromomethyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.